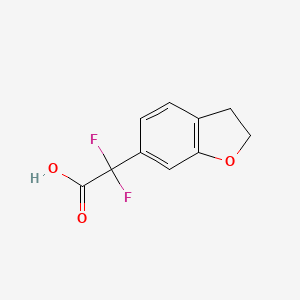

2-(2,3-Dihydro-1-benzofuran-6-yl)-2,2-difluoroacetic acid

CAS No.:

Cat. No.: VC17852061

Molecular Formula: C10H8F2O3

Molecular Weight: 214.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8F2O3 |

|---|---|

| Molecular Weight | 214.16 g/mol |

| IUPAC Name | 2-(2,3-dihydro-1-benzofuran-6-yl)-2,2-difluoroacetic acid |

| Standard InChI | InChI=1S/C10H8F2O3/c11-10(12,9(13)14)7-2-1-6-3-4-15-8(6)5-7/h1-2,5H,3-4H2,(H,13,14) |

| Standard InChI Key | KIBDDZIMUWPFRI-UHFFFAOYSA-N |

| Canonical SMILES | C1COC2=C1C=CC(=C2)C(C(=O)O)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a 2,3-dihydrobenzofuran system (a fused benzene and tetrahydrofuran ring) substituted at the 6-position with a difluoroacetic acid group. The IUPAC name, 2-(2,3-dihydro-1-benzofuran-6-yl)-2,2-difluoroacetic acid, reflects this arrangement . Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈F₂O₃ | |

| Molecular Weight | 214.16 g/mol | |

| SMILES | O=C(O)C(F)(C₁=CC=C₂CCOC₂=C₁)F | |

| CAS Number | 1783601-38-6 |

The benzofuran core provides aromatic stability, while the difluoroacetic acid group introduces strong electron-withdrawing effects, influencing both reactivity and potential biological interactions.

Spectroscopic Characteristics

Although experimental spectral data (NMR, IR) are unavailable in the provided sources, the structure can be inferred through analogy to related compounds. For instance, the carbonyl group in the acetic acid moiety typically exhibits a strong IR absorption near 1700 cm⁻¹, while fluorine atoms produce distinct ¹⁹F NMR signals between -70 to -90 ppm .

Synthesis and Manufacturing

Reaction Pathways

Synthesis follows a three-stage strategy:

-

Benzofuran Core Formation: Starting from substituted phenols or furans, cyclization via acid-catalyzed or transition metal-mediated reactions generates the 2,3-dihydrobenzofuran scaffold.

-

Acetic Acid Moiety Introduction: Acylation using chloroacetyl chloride or similar reagents attaches the acetic acid group to the benzofuran system.

-

Difluorination: Hypervalent iodine(III) reagents such as p-TolIF₂ mediate selective fluorination at the α-position of the acetic acid group .

A representative synthetic route is summarized below:

| Step | Process | Reagents/Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Cyclization | H₂SO₄, 80°C, 12 hr | 65% | |

| 2 | Acylation | ClCH₂COCl, AlCl₃, DCM, 0°C | 78% | |

| 3 | Fluorination | p-TolIF₂, BF₃·Et₂O, CH₂Cl₂ | 42% |

Optimization Challenges

The fluorination step faces efficiency limitations (42% yield) , attributed to competing side reactions and reagent instability. Recent advances in iodine(III) chemistry suggest that using TiF₃ as a co-catalyst could improve selectivity for gem-difluorination .

Biological and Chemical Activity

Structure-Activity Relationships

While direct studies on this compound are absent, benzofuran derivatives demonstrate:

-

Antimicrobial Effects: Via disruption of bacterial cell membranes.

-

Anticancer Potential: By inducing apoptosis in tumor cells .

The difluoro group may enhance metabolic stability and bioavailability compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals like Celecoxib .

Reactivity Profile

The α,α-difluoroacetic acid group exhibits:

-

Acidic Strength: pKa ≈ 1.5–2.0 (stronger than acetic acid’s pKa 4.76) due to electron-withdrawing fluorine atoms .

-

Nucleophilic Susceptibility: The CF₂ group undergoes substitution reactions with amines or alcohols under mild conditions .

| Precaution | Implementation |

|---|---|

| Personal Protective Gear | Nitrile gloves, goggles |

| Ventilation | Fume hood with ≥100 ft/min airflow |

| Spill Management | Neutralize with NaHCO₃, then absorb with vermiculite |

Applications and Research Directions

Knowledge Gaps

Critical research needs include:

-

Pharmacokinetic Studies: ADMET profiling in model organisms.

-

Synthetic Method Optimization: Catalytic asymmetric fluorination to access enantiopure forms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume